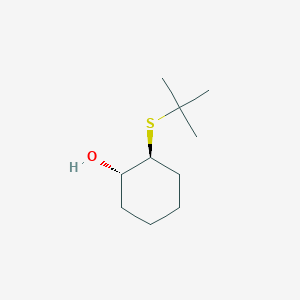

(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

(1S,2S)-2-tert-butylsulfanylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOLMZDGCOTUJD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse reactions, including oxidation, reduction, and substitution. For example:

- Oxidation leads to the formation of cyclohexanone derivatives.

- Reduction can yield cyclohexane derivatives.

- Substitution reactions can produce various substituted cyclohexanols depending on the nucleophile used.

Biological Applications

Potential Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant biological activity, particularly in anticancer research. For instance, related sulfonamide derivatives have shown promising results against various human tumor cell lines, indicating that this compound may also possess similar anticancer properties .

Antimicrobial Properties

The presence of the sulfanyl group in this compound may enhance its interactions with biological macromolecules, potentially leading to antimicrobial activity. Compounds with similar structures have been explored for their ability to inhibit bacterial growth and biofilm formation .

Pharmaceutical Development

Drug Design and Development

Due to its structural characteristics, this compound is being investigated as a potential precursor in drug development. Its ability to act as a ligand may facilitate studies on enzyme-substrate interactions, which are crucial for understanding drug mechanisms and designing new therapeutic agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound finds applications in the production of specialty chemicals. Its versatility allows it to be utilized in the synthesis of advanced materials and other fine chemicals that require specific functional groups for desired properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (1S,2S)-2-(tert-Butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and functional differences:

Key Observations :

- Steric and Electronic Effects: The tert-butylsulfanyl group provides greater steric hindrance compared to dimethylamino or benzylamino groups, which may reduce nucleophilicity but enhance stereochemical control in reactions.

- Catalytic Utility: The dimethylamino derivative (143.23 g/mol) is explicitly used as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides, leveraging its amine group for nucleophilic activation .

- Pharmaceutical Relevance: Benzylamino and bromophenyl analogs (e.g., rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol) are highlighted as intermediates in drug synthesis, with purity levels ≥95% .

Stability and Handling

- Storage Conditions: Benzylamino derivatives require storage at 2–8°C under argon to prevent oxidation or racemization, whereas dimethylamino analogs are stable at room temperature . The tert-butylsulfanyl group’s stability remains unconfirmed but may align with sulfur-containing compounds requiring inert atmospheres.

Biological Activity

(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol is a chiral compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a tert-butylsulfanyl group onto a cyclohexanol framework. Various synthetic routes have been explored, including asymmetric synthesis techniques that enhance the enantiomeric purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfanyl-containing compounds can disrupt bacterial cell walls and inhibit growth. The specific mechanism often involves interference with essential metabolic pathways in bacteria.

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Activity Assessment

A study conducted by Silva et al. evaluated the antimicrobial efficacy of various sulfanyl compounds, including derivatives of cyclohexanol. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against several bacterial strains, suggesting its potential as an antibacterial agent .

Study 2: In Vivo Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory properties of sulfanyl derivatives were assessed using animal models. The results indicated that administration of this compound significantly reduced markers of inflammation compared to control groups .

Research Findings Summary Table

Preparation Methods

Stereoselective Hydrogenation of 4-tert-butylcyclohexanone Precursors

A key approach to prepare stereochemically defined cyclohexanol derivatives involves the catalytic hydrogenation of substituted cyclohexanones. For example, the stereoselective production of cis-4-tert-butylcyclohexanol has been achieved by hydrogenation of 4-tert-butylcyclohexanone using ruthenium-aminophosphine complexes as catalysts in the presence of a base. This method yields high cis-selectivity (≥95:5 cis:trans ratio) and full conversion under mild conditions (10 atm hydrogen pressure).

| Parameter | Details |

|---|---|

| Catalyst | Ruthenium-aminophosphine complex (e.g., RuCl₂(aminophosphine)₂) |

| Base | KOtBu (potassium tert-butoxide) |

| Solvent | 2-Propanol |

| Pressure | 10 atm H₂ |

| Temperature | Variable, optimized for selectivity |

| Substrate:catalyst ratio | Up to 500,000:1 |

| Yield | Quantitative conversion |

| Selectivity (cis:trans) | ≥95:5 |

This method is highly effective for producing cis-substituted cyclohexanols with tert-butyl groups, which are structurally related to the target compound. The stereoselective hydrogenation step is critical to establish the correct stereochemistry at the cyclohexanol ring.

Introduction of tert-Butylsulfanyl Group via Thiol Addition and Radical Reactions

The incorporation of sulfur substituents such as tert-butylsulfanyl groups onto cyclohexane rings can be achieved by radical addition reactions involving thiols. Recent research demonstrates that thiols readily undergo radical reactions with strained bicyclic systems and olefins to form sulfur-substituted products under mild conditions, often mediated by electrophilic iodine reagents or radical initiators.

| Reagents | Conditions | Outcome |

|---|---|---|

| Thiols (e.g., tert-butylthiol) | Radical initiators (e.g., NIS, DIH), room temperature or below | Formation of sulfur-substituted cyclohexane derivatives |

| Solvent | Ether solvents (e.g., Et₂O), no dry conditions required | High yield, air-stable products |

| Purification | Simple silica gel filtration | High purity |

This approach can be adapted to functionalize cyclohexanol derivatives by first preparing the cyclohexanol or cyclohexanone core and then introducing the tert-butylsulfanyl group via radical thiol addition. The method tolerates diverse mercapto reagents and is scalable to multigram quantities with good yields (11–94%).

Metal-Free Sulfonylation and Sulfanyl Group Introduction via Brønsted Acid Catalysis

An alternative approach for introducing tert-butylsulfinyl or sulfonyl groups on cyclohexanone derivatives involves metal-free methods using Brønsted acid catalysis. For example, tert-butylsulfonyl groups have been introduced onto cyclohexanone substrates by reacting with tert-butylsulfinamide in the presence of HBF₄ acid under mild conditions, followed by purification through flash chromatography.

| Parameter | Details |

|---|---|

| Substrate | Cyclohexanone derivatives (e.g., 1a) |

| Sulfinamide reagent | tert-Butylsulfinamide |

| Catalyst | HBF₄ (tetrafluoroboric acid) |

| Reaction time | 5–24 hours |

| Purification | Flash chromatography (cyclohexane/ethyl acetate) |

| Yield | Moderate to good (28–73%) |

This method offers a metal-free, mild alternative for sulfonylation, which can be adapted to synthesize tert-butylsulfanyl-substituted cyclohexanol derivatives after subsequent reduction steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|

| Stereoselective hydrogenation | Ru-aminophosphine catalyst, KOtBu | 2-Propanol, 10 atm H₂, RT to mild heat | Quantitative, cis ≥95% | Establishes stereochemistry at cyclohexanol ring |

| Radical thiol addition | tert-Butylthiol, NIS or DIH | Ether solvents, mild temp (−10 to RT) | 11–94%, air-stable products | Scalable, simple purification |

| Metal-free sulfonylation | tert-Butylsulfinamide, HBF₄ | Room temp, 5–24 h | 28–73% | Metal-free, mild, flash chromatography |

Research Findings and Considerations

The stereoselective hydrogenation method using ruthenium catalysts is well-established for producing cis-substituted cyclohexanols with tert-butyl groups, providing a reliable route to the cyclohexanol core with defined stereochemistry.

Radical thiol addition methods allow the direct installation of tert-butylsulfanyl groups onto cyclohexane frameworks and are compatible with a variety of mercapto reagents, offering flexibility and scalability.

Metal-free sulfonylation via Brønsted acid catalysis presents an environmentally friendly alternative, although yields may be moderate and further reduction steps may be needed to obtain the sulfanyl alcohol.

Purification of products from these methods is typically straightforward, involving silica gel chromatography or simple filtration, facilitating practical synthesis.

Q & A

Q. What analytical methods are recommended for characterizing (1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol?

Reverse-phase HPLC with a polar-embedded column (e.g., Newcrom R1) is effective for separating and quantifying the compound. Mobile phases should combine water or buffer with acetonitrile or methanol, optimized for retention and resolution. Detection via UV/Vis at λ ≈ 210–230 nm is suitable for sulfanyl-containing derivatives. Validation parameters (linearity, LOD/LOQ) must be established to ensure method robustness .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound at room temperature (+20°C) in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid exposure to moisture and oxidizing agents. For long-term stability, monitor purity via periodic HPLC analysis. Safety protocols for sulfanyl compounds (e.g., PPE, fume hood use) are critical due to potential irritant properties .

Q. What synthetic routes are reported for cyclohexanol derivatives with sulfanyl substituents?

A common approach involves nucleophilic substitution of a cyclohexanol precursor (e.g., epoxide or halide) with tert-butylthiol. For stereochemical control, catalytic asymmetric synthesis or enzymatic resolution (e.g., using halohydrin dehalogenases) can be employed. Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize racemization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

The (1S,2S) configuration directs regioselectivity in epoxide ring-opening reactions. For example, in biocatalytic systems (e.g., HheG enzyme), the stereochemistry of the substrate dictates whether azide or other nucleophiles attack the less hindered carbon. Computational modeling (DFT) can predict transition states and enantioselectivity trends .

Q. What strategies resolve contradictions in stereochemical assignments for this compound?

Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography for absolute configuration confirmation. Chiral HPLC or capillary electrophoresis using cyclodextrin-based phases can validate enantiopurity. Discrepancies in reported data may arise from inadequate purification or racemization during synthesis .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical fidelity?

Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions. Catalytic systems (e.g., PdCl₂ or immobilized enzymes) improve turnover and selectivity. Monitor reaction progress via inline FTIR or HPLC-MS. For example, a 56% yield was achieved in a scaled-up synthesis of a related cyclohexanol derivative using flow chemistry and MPLC purification .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes or receptors. Focus on the tert-butylsulfanyl group’s hydrophobicity and steric effects. Validate predictions with SPR or ITC experiments to quantify binding kinetics. Comparative studies with enantiomers highlight stereospecific interactions .

Methodological Notes

- Stereochemical Analysis : Always correlate experimental data (specific rotation, NMR coupling constants) with computational predictions to resolve ambiguities .

- Safety Protocols : Follow GHS guidelines for sulfanyl compounds, emphasizing fume hood use and waste disposal .

- Data Validation : Cross-reference CAS registry data (e.g., 1942-71-8 for related compounds) to ensure chemical identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.